2-Propylbenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTBXGSHAYDNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496775 | |
| Record name | 2-Propyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17229-76-4 | |
| Record name | 2-Propyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Propylbenzo D Thiazole and Its Derivatives
Conventional Synthetic Routes to 2-Propylbenzo[d]thiazole
Traditional methods for the synthesis of the this compound scaffold have long been established, primarily relying on the cyclization of precursors and the utilization of reactive intermediates.
Cyclization Reactions Involving 2-Aminothiophenol (B119425) Precursors
The most prevalent and direct method for synthesizing 2-substituted benzothiazoles, including the propyl variant, involves the condensation reaction of 2-aminothiophenol with carboxylic acids or their derivatives. ajol.inforesearchgate.net This approach is foundational in heterocyclic chemistry due to the ready availability of the starting materials.
The reaction of 2-aminothiophenol with butanoic acid or its more reactive acyl chloride counterpart, butanoyl chloride, leads to the formation of this compound. The reaction with butanoyl chloride is typically exothermic and proceeds with high efficiency. ajol.infonih.gov The general mechanism involves an initial nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the butanoyl derivative, forming an intermediate amide. Subsequent intramolecular cyclization via attack by the thiol group and eventual dehydration yields the stable aromatic benzothiazole (B30560) ring. The use of polyphosphoric acid (PPA) is a common practice in these condensations as it acts as both a catalyst and a dehydrating agent. ajol.info
A study by Rauf et al. demonstrated the synthesis of various 2-substituted benzothiazoles through the condensation of 2-aminothiophenol with different fatty acids. ajol.info While specific yield data for the propyl derivative was not singled out, the methodology is directly applicable. Another investigation detailed the reaction of 2-aminobenzenethiol with 4-chlorobutanoyl chloride to form an intermediate that can be further processed. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 2-Aminothiophenol | Butanoic Acid | This compound | Polyphosphoric Acid (PPA) | ajol.info |
| 2-Aminothiophenol | Butanoyl Chloride | This compound | Toluene, 0-5 °C then RT | ajol.info |
| 2-Aminobenzenethiol | 4-Chlorobutanoyl chloride | 2-(3-Chloropropyl)benzo[d]thiazole | Not specified | nih.gov |
Utilization of 2-(Haloalkyl)benzo[d]thiazole Intermediates
An alternative strategy for the synthesis of this compound involves the use of 2-(haloalkyl)benzo[d]thiazole intermediates. A key precursor, 2-(3-chloropropyl)benzo[d]thiazole, can be synthesized by the reaction of 2-aminobenzenethiol with 4-chlorobutanoyl chloride. nih.gov This intermediate possesses a reactive chloropropyl side chain at the 2-position of the benzothiazole ring.
Subsequent chemical manipulation of this haloalkyl group can lead to the formation of the desired 2-propyl derivative. While the specific reduction of the chloro group in this exact compound to a propyl group is not detailed in the provided literature, standard organometallic reactions or reductive dehalogenation methods could be employed to achieve this transformation. This two-step approach offers a versatile route for introducing the propyl group and allows for further functionalization if required.
Hantzsch-type Syntheses and their Adaptations
The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. figshare.comyoutube.comsynarchive.com This reaction is a cornerstone in the synthesis of a wide variety of thiazole derivatives. figshare.com
In the context of 2-propylbenzothiazole, a direct adaptation of the classical Hantzsch synthesis is not the most common route. The traditional Hantzsch reaction builds the thiazole ring from acyclic precursors. However, the principles of the Hantzsch synthesis, particularly the condensation between a sulfur-containing nucleophile and a carbonyl compound with a leaving group on the alpha carbon, are fundamental to many heterocyclic syntheses. While direct application to form 2-propylbenzothiazole from simple, non-cyclic starting materials via a classical Hantzsch protocol is less documented, modifications and related one-pot reactions that lead to 2-aminothiazoles are prevalent. clockss.orgresearchgate.net
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, a significant shift towards more sustainable and efficient synthetic methodologies has been observed. These "green" chemistry approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgderpharmachemica.com The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. derpharmachemica.com
The synthesis of 2-substituted benzothiazoles, including this compound, has been successfully achieved using microwave technology. A notable example is the solvent-free condensation of 2-aminothiophenol with various fatty acids, including butanoic acid, under microwave irradiation. ajol.info This method provides a rapid and efficient route to the desired products, often with simplified work-up procedures. ajol.info Research has shown that reactions that would typically take hours under conventional heating can be completed in a matter of minutes using microwave assistance, highlighting the efficiency of this green chemistry approach. ajol.info
| Reactants | Conditions | Time | Yield | Reference |
| 2-Aminothiophenol, Butanoic Acid | Microwave, Solvent-free | Minutes | Good to Excellent | ajol.info |
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. mdpi.comresearchgate.netacsgcipr.orgnih.govnih.gov This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of purification steps, and saving time and resources. acsgcipr.org
The synthesis of this compound can be achieved through a one-pot reaction involving 2-aminothiophenol and butanal (butyraldehyde). One study reported a moderate yield of 56% for the synthesis of this compound using a visible-light-driven, metal- and additive-free method. mdpi.com This demonstrates the feasibility of employing MCRs for the direct and environmentally benign synthesis of this target molecule.
| Reactant 1 | Reactant 2 | Product | Yield | Conditions | Reference |
| 2-Aminothiophenol | n-Propyl aldehyde (Butanal) | This compound | 56% | Visible light, metal- and additive-free | mdpi.com |
Catalytic Approaches (e.g., CuFe2O4 Nanocatalysis)
The use of heterogeneous catalysts is a cornerstone of modern organic synthesis, offering advantages such as high efficiency, easy separation, and reusability. Copper ferrite (B1171679) (CuFe2O4) nanoparticles have emerged as a particularly effective and magnetically recoverable catalyst for the synthesis and functionalization of benzothiazole derivatives. jsynthchem.comjsynthchem.com These nanoparticles have been successfully employed in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles, highlighting their versatility. jsynthchem.comjsynthchem.com The catalytic activity of CuFe2O4 is often leveraged in green solvents or solvent-free conditions, enhancing the environmental credentials of the synthetic protocol. jsynthchem.comjsynthchem.com
Beyond the initial ring formation, CuFe2O4 nanoparticles are instrumental in the direct C–H functionalization of the benzothiazole core. This allows for the introduction of various substituents without pre-functionalizing the starting materials. For instance, nano CuFe2O4 has been shown to catalyze:
Direct C–H Arylation: The reaction of benzothiazoles with aryl iodides in the presence of the copper ferrite catalyst yields 2-aryl-1,3-benzothiazoles. The catalyst can be magnetically recovered and reused multiple times without a significant drop in activity. thieme-connect.com
Direct C–H Amination: Using CuFe2O4 nanoparticles, benzothiazoles can be directly aminated at the 2-position with a variety of amines, providing the corresponding 2-N-substituted benzothiazoles in high yields under ligand-free conditions. thieme-connect.com
Thiolation Reactions: CuFe2O4 NPs have been used as a recoverable nanocatalyst for the three-component coupling reaction of benzothiazoles with aryl iodides and elemental sulfur to produce 2-thioaryl-benzothiazoles in a deep eutectic solvent like choline (B1196258) chloride-urea. tandfonline.com
The application of iron salts in general has been noted for the C-H alkylation of benzothiazoles, using alkyl peroxides to install alkyl groups at the 2-position, further underscoring the importance of metal catalysis in derivatizing this heterocycle. nih.govbohrium.com
Solvent-Free and Environmentally Benign Protocols
In alignment with the principles of green chemistry, significant efforts have been directed towards developing synthesis methods that minimize or eliminate the use of hazardous solvents and catalysts.
One notable approach is the catalyst- and additive-free, three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.gov This method forms the benzothiazole ring through the creation of two C–S bonds and one C–N bond in a one-pot process, with dimethyl sulfoxide (B87167) (DMSO) acting as the oxidant. nih.gov
Other environmentally benign protocols include:
Visible-Light Photocatalysis: A sustainable, transition-metal-free method involves the visible-light-promoted oxidative cyclization of thiobenzanilides. acs.org Using an acridinium (B8443388) salt as a photosensitizer and molecular oxygen from the air as the terminal oxidant, this reaction efficiently produces 2-substituted benzothiazoles. acs.org
Solvent-Free Condensation: Reactions can be carried out under solvent-free conditions using recyclable catalysts. For example, the condensation of 2-aminothiophenols with aldehydes is effectively catalyzed by sulfated tungstate (B81510) under ultrasound irradiation at room temperature, giving excellent yields. mdpi.com Similarly, molecular iodine has been used as a mild Lewis acid catalyst for condensations in the absence of a solvent. mdpi.com
These methodologies offer significant advantages, including operational simplicity, reduced waste, high yields, and easy product isolation.
| Method Type | Reactants | Catalyst/Conditions | Key Advantages | Source(s) |
| Catalyst-Free | Aromatic Amine, Aliphatic Amine, Sulfur | DMSO, 140 °C | Avoids transition metals and halogenated substrates. | nih.gov |
| Photocatalysis | Thiobenzanilide | Acridinium salt, TEMPO, Visible Light, Air | Transition-metal-free, uses air as oxidant. | acs.org |
| Solvent-Free | 2-Aminothiophenol, Aldehyde | Sulfated Tungstate, Ultrasound | Green, heterogeneous catalyst, excellent yields. | mdpi.com |
| Solvent-Free | 2-Aminothiophenol, N-protected amino acids | Molecular Iodine, Trituration | Mild Lewis acid, solvent-free, rapid reaction. | mdpi.com |
Functionalization and Derivatization Strategies for this compound
Once the core this compound structure is synthesized, it can be further modified to create a diverse range of derivatives. Functionalization can occur at the benzene (B151609) ring, the 2-position propyl group, or by using the entire molecule as a scaffold to build more complex hybrid structures.
Substitution Reactions on the Benzene Ring
The benzothiazole ring system influences the reactivity of the fused benzene ring towards electrophilic aromatic substitution. researchgate.net The fused thiazole ring generally acts as a deactivating group due to the electron-withdrawing nature of the imine nitrogen and the electronegativity of the sulfur atom, which reduces the electron density of the benzene ring. researchgate.netlibretexts.org This makes electrophilic substitution reactions on the benzothiazole core less facile than on benzene itself.
The directing effect of the benzothiazole moiety is complex. While electron-withdrawing groups are typically meta-directors, the lone pairs on the heteroatoms can participate in resonance, potentially directing incoming electrophiles to the ortho and para positions relative to the heteroatoms (C4, C5, C6, C7). The outcome often depends on the specific reaction conditions and the electrophile. For example, the nitration of 2-(2-furyl)benzothiazole in polyphosphoric acid (PPA) resulted in the formation of a dinitro derivative, with one nitro group entering the benzene ring at the 6-position. researchgate.net This indicates that substitution at positions 4, 5, 6, and 7 is possible, with the specific site being influenced by a combination of electronic and steric factors.
Modifications at the 2-Position of the Thiazole Ring
The C-2 position of the benzothiazole ring is a primary site for modification. While the target molecule already contains a propyl group, a common and powerful strategy involves the direct C-H functionalization of an unsubstituted benzothiazole at the 2-position to introduce various alkyl, aryl, or other functional groups. mdpi.com
Key methods for introducing substituents at the C-2 position include:
Iron-Catalyzed C-H Alkylation: This method allows for the direct introduction of primary, secondary, and tertiary alkyl groups onto the benzothiazole core using alkyl peroxides, which are readily accessible from carboxylic acids. nih.govbohrium.com
Amidoalkylation: The C-2 position of benzothiazole can undergo amidoalkylation. For instance, reacting benzothiazole with N,N-dimethylacetamide in the presence of K2S2O8 as an oxidant affords the C-2 coupled product via a radical mechanism. ineosopen.org
Introduction of Heteroatom-Linked Groups: The 2-position can also be functionalized by introducing groups linked via heteroatoms. For example, 2-(alkylseleno)benzothiazoles can be prepared by reacting alcohols with a selenium-containing benzothiazole derivative in the presence of tributylphosphine. oup.com
A comprehensive review of the literature from 2016 onwards highlights numerous approaches for both introducing substituents at the C-2 position and subsequently modifying those substituents, demonstrating the versatility of this site for chemical diversification. mdpi.com
Formation of Hybrid Structures with Other Heterocycles (e.g., Thiazole, Imidazo[2,1-b]thiazole)
Benzothiazole derivatives serve as valuable building blocks for the synthesis of more complex hybrid molecules containing multiple heterocyclic systems. These hybrid structures are of great interest in medicinal chemistry as they can combine the biological activities of different pharmacophores.
Strategies to form these hybrids often involve using a functionalized benzothiazole as a starting material for condensation or cyclization reactions.
Hybrids with Thiazole: 2-Aminobenzothiazole (B30445) can be reacted with chloroacetyl chloride to produce an intermediate that is then cyclized with various reagents to form molecules containing both a benzothiazole and a thiazole ring. rsc.org
Hybrids with Imidazo[2,1-b]thiazole (B1210989): The imidazo[2,1-b]thiazole system, itself a fused heterocycle, can be linked to a benzothiazole core to create complex polycyclic structures. mdpi.com
Hybrids with Pyrrole (B145914): An efficient one-pot method for the modification of pyrrole involves using benzothiazole as an amidoalkylating agent. The reaction under mild conditions affords bis-heterocyclic compounds linking the two rings. ineosopen.org
Hybrids with Coumarin and Quinazoline: Multi-step syntheses have been developed where a 2-aminobenzothiazole derivative is condensed with a pre-formed coumarin-quinazoline scaffold to yield complex hybrid molecules. rsc.org
Pharmacological and Biological Investigations of 2 Propylbenzo D Thiazole Analogues
Structure-Activity Relationship (SAR) Studies of 2-Propylbenzo[d]thiazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. collaborativedrug.com For this compound derivatives, SAR studies have provided crucial insights into how different structural modifications influence their pharmacological effects. mdpi.comnih.gov
The length of the alkyl chain at the C-2 position of the benzothiazole (B30560) ring has been shown to significantly impact the biological activity of the resulting compounds. acs.org Studies have indicated that variations in alkyl chain length can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets. mdpi.com For instance, in a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, the length of the alkyl chain at the N-1 position influenced their antiproliferative and antimicrobial activities. acs.org While a direct SAR study on the 2-propyl group of 2-propylbenzothiazole is not extensively detailed in the provided results, the general principle of alkyl chain length influencing activity is well-established for related heterocyclic compounds. acs.orgmdpi.com
| Compound Modification | Observed Effect on Biological Activity |
| Lengthening the alkyl chain | Can increase lipophilicity, potentially enhancing cell membrane penetration. acs.org |
| Shortening the alkyl chain | May lead to better receptor fit in some cases, but could reduce overall efficacy. mdpi.com |
| Optimal alkyl chain length | Varies depending on the specific biological target and the overall molecular structure. acs.org |
Substitutions on the benzene (B151609) ring of the benzo[d]thiazole core play a critical role in determining the pharmacological profile of the derivatives. mdpi.com The nature and position of these substituents can profoundly alter the electronic and steric properties of the molecule, leading to enhanced or diminished biological activity.
For example, the introduction of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to increase antiproliferative activity. mdpi.com Conversely, the presence of a chloro group at the 5th position of the benzothiazole ring has been shown to enhance antibacterial activity. nih.gov Electron-withdrawing groups in the para and ortho positions on substituted aromatic rings attached to the benzothiazole system have been associated with elevated anti-inflammatory activity, whereas electron-donating groups tend to show lower activity. pnrjournal.com
| Substituent Position | Substituent Group | Effect on Biological Activity |
| C-6 | Nitro (NO₂) or Cyano (CN) | Increased antiproliferative activity. mdpi.com |
| C-5 | Chloro (Cl) | Enhanced antibacterial activity. nih.gov |
| C-6 | Methoxy (OCH₃) | Enhanced antibacterial efficacy. pnrjournal.com |
| C-5 | Amino group (and its salt form) | Enhanced antibacterial activity. nih.gov |
For instance, the presence of a 2-hydroxyphenyl group as a substituent has been shown to improve antitumor selectivity. mdpi.com Furthermore, the fusion of a triazole ring to the benzothiazole scaffold has been explored for creating compounds with antibacterial properties. pnrjournal.com The hybridization of the benzothiazole moiety with other biologically active heterocycles, such as pyrimidine, has yielded compounds with significant antibacterial effects. pnrjournal.com
| Substituent Type | Example | Observed Biological Activity |
| Aromatic | 2-Hydroxyphenyl | Improved antitumor selectivity. mdpi.com |
| Heterocyclic | Triazole | Antibacterial properties. pnrjournal.com |
| Heterocyclic | Pyrimidine | Potent antibacterial effects. pnrjournal.com |
| Heterocyclic | Oxadiazole | Improved anti-inflammatory activity. pnrjournal.com |
Biological Activities and Therapeutic Potential
Analogues of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their potential for the development of new therapeutic agents. chemistryjournal.net
Derivatives of this compound have been extensively investigated for their antimicrobial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. chemistryjournal.netmdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of crucial bacterial enzymes, such as the MurB enzyme, which is involved in peptidoglycan biosynthesis. nih.gov
Several studies have reported potent antibacterial activity for various substituted benzothiazoles. For example, some 2-arylbenzothiazole analogues have shown excellent activity against Enterococcus faecalis and Klebsiella pneumoniae. nih.gov Additionally, the introduction of a chloro group at the 5th position of the benzothiazole ring has been found to increase antibacterial activity. nih.gov The combination of a benzothiazole core with other heterocyclic systems, like pyrrolidine-2-ones, has also resulted in compounds with significant antibacterial action against strains such as Pseudomonas aeruginosa and Escherichia coli. nih.gov
| Compound/Derivative | Target Microorganism | Observed Activity |
| 2-Arylbenzothiazole analogues | Enterococcus faecalis, Klebsiella pneumoniae | Excellent antibacterial activity. nih.gov |
| 5-Chloro-benzothiazole derivative | Salmonella typhimurium, Klebsiella pneumoniae | Equipotent activity compared to streptomycin. nih.gov |
| Benzothiazole-pyrrolidine-2-one hybrids | Pseudomonas aeruginosa, Escherichia coli | Equipotent inhibition as ciprofloxacin. nih.gov |
| 2,5-disubstituted furan (B31954) benzothiazole derivatives | Saccharomyces cerevisiae | Potent activity compared to ampicillin. nih.gov |
The anti-inflammatory and analgesic properties of this compound analogues have been a significant area of research. chemistryjournal.netnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) are organic acids, and the structural similarities with some benzothiazole derivatives may explain their shared bioactive properties. iomcworld.com The mechanism of action for the anti-inflammatory effects of these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. nih.govfrontiersin.org
Studies have shown that certain benzothiazole derivatives exhibit significant anti-inflammatory activity in animal models, such as the carrageenan-induced paw edema test. nih.govturkjps.org For instance, some benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have demonstrated potent anti-inflammatory and analgesic effects, with some compounds showing activity comparable to or even exceeding that of conventional drugs like indomethacin (B1671933) and celecoxib. nih.gov The presence of electron-withdrawing groups on aromatic rings substituted onto the benzothiazole nucleus has been linked to higher anti-inflammatory activity. pnrjournal.com
| Compound/Derivative | In Vivo/In Vitro Model | Observed Effect |
| Benzothiazole-benzenesulphonamide/carboxamide derivatives | Carrageenan-induced rat paw edema | Significant reduction in edema, comparable to indomethacin. nih.gov |
| (6-acyl-2-benzothiazolinon-3-yl)acetamide/propanamide derivatives | p-Benzoquinone-induced writhing test | High analgesic activity. turkjps.org |
| 2-Mercapto benzothiazole based bis-heterocycles | Carrageenan-induced hind paw edema | Potent anti-inflammatory and anti-nociceptive properties. pnrjournal.com |
| 2-Aminobenzothiazoles | Various anti-inflammatory models | Activities comparable to diclofenac. nih.gov |
Anticancer and Antiproliferative Activities
The benzothiazole scaffold is a significant point of interest in the development of new anticancer agents, with numerous analogues demonstrating potent cytotoxic effects across a variety of cancer cell lines. mdpi.com Research has shown that 2-phenylbenzothiazoles, in particular, are a source of highly potent cytotoxic compounds. mdpi.com The manipulation of the lead compound DF203, a 2-phenylbenzothiazole (B1203474) derivative, ultimately led to the development of the clinical candidate prodrug Phortress. mdpi.com
A library of phenylacetamide derivatives featuring the benzothiazole nucleus was synthesized and evaluated for antiproliferative activity in paraganglioma and pancreatic cancer cell lines. mdpi.com Many of these novel compounds resulted in a significant reduction in cell viability at low micromolar concentrations. mdpi.com Notably, derivative 4l exhibited a superior antiproliferative effect and a higher selectivity index against cancer cells compared to other tested compounds. mdpi.com Further investigation into combinations of derivative 4l with the established chemotherapy agent gemcitabine (B846) showed enhanced and synergistic effects on the viability of pancreatic cancer cells. mdpi.com
In other studies, 2-aminothiazole (B372263) derivatives have been identified as a promising scaffold in anticancer drug discovery, forming the core of clinically used drugs like dasatinib (B193332) and alpelisib. nih.gov Analogues of 2-aminothiazole have demonstrated potent and selective inhibitory activity in the nanomolar range against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov For example, a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole were synthesized and tested on L1210 cells. nih.gov The 2-arylamido derivatives showed a marked increase in antiproliferative activity, with IC₅₀ values between 0.2 and 1 µM. nih.gov
The following table summarizes the antiproliferative activities of selected benzothiazole and related heterocyclic analogues against various cancer cell lines.
Table 1: Anticancer and Antiproliferative Activities of Benzothiazole Analogues
| Compound/Analogue | Cancer Cell Line(s) | Activity Measurement (e.g., IC₅₀, GI₅₀) | Key Findings |
|---|---|---|---|
| Derivative 4l (A phenylacetamide benzothiazole) | Pancreatic and Paraganglioma cells | IC₅₀ values in low micromolar range | Showed greater antiproliferative effect and higher selectivity compared to other analogues; synergistic effect with gemcitabine. mdpi.com |
| 2-Arylamido-4-(isothiocyanatomethyl)thiazole derivatives | L1210 (Leukemia) | IC₅₀: 0.2-1 µM | Demonstrated a significant increase in antiproliferative activity compared to alkylamido analogues. nih.gov |
| 2-Alkylamido-4-(isothiocyanatomethyl)thiazole derivatives | L1210 (Leukemia) | IC₅₀: 4-8 µM | Exhibited moderate antiproliferative activity. nih.gov |
| Curcumin Analogue 3b | 56 cancer cell lines | GI₅₀: 0.281 to 5.59 µM | Showed promising antiproliferative activity with moderate selectivity against a leukemia panel. mdpi.com |
| Curcumin Analogue 3c | 60 cancer cell lines | GI₅₀: 0.196 to 3.07 µM | Demonstrated potent antiproliferative activity against a wide range of cancer cell lines. mdpi.com |
| 1,2,4-Oxadiazole Topsentin Analogue 1b | SUIT-2 (Pancreatic) | EC₅₀: 0.40 µM | Was the most sensitive compound against SUIT-2 cells among the tested analogues. amsterdamumc.nl |
| 1,2,4-Oxadiazole Topsentin Analogue 1c | SUIT-2 (Pancreatic) | EC₅₀: 3.2 µM | Showed lower anti-proliferative potency in SUIT-2 cells compared to analogue 1b. amsterdamumc.nl |
Central Nervous System (CNS) Activities
The ability of therapeutic agents to penetrate the central nervous system (CNS) is a significant challenge in drug development, primarily due to the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB). mdpi.com These barriers protect the brain by restricting the passage of most substances from the blood. mdpi.com Physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical factors that determine a compound's ability to cross the BBB. mdpi.com
While direct studies on the CNS activities of 2-propylbenzothiazole itself are limited, research into related benzothiazole structures provides insight into their potential as CNS agents. A target prediction analysis conducted on the antiproliferative benzothiazole derivative 4l identified cannabinoid receptors as putative targets. mdpi.com The endocannabinoid system, particularly the CB1 and CB2 receptors, plays a crucial role in the CNS. nih.gov
CB1 receptors are widely expressed in the brain and are involved in modulating synaptic plasticity and homeostatic processes. nih.gov Their activation can influence neurotransmitter release and has been implicated in numerous pathophysiological events, from memory deficits to neurodegenerative disorders. nih.gov CB2 receptors are found predominantly in immune cells but are also present in the CNS, especially in microglia, the resident macrophages of the CNS, where their expression is associated with inflammation. nih.gov The potential interaction of benzothiazole analogues with these receptors suggests a possible avenue for their activity within the central nervous system.
Antioxidant Properties
Several studies have investigated the antioxidant potential of benzothiazole analogues, revealing that structural modifications significantly influence their activity. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging method and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. mdpi.comnih.gov
A study on 2-mercaptobenzimidazole (B194830) (2-MBI) analogues, which are structurally related to benzothiazoles, demonstrated potent antioxidant effects against ABTS, DPPH, and other reactive oxygen species. mdpi.com The presence of the 2-mercapto substituent was found to be crucial for this activity. mdpi.com Similarly, research into new benzothiazole derivatives showed that thiol and aminothiol (B82208) compounds displayed interesting antioxidant properties. nih.gov
In an investigation of 2-substituted quinazolin-4(3H)-ones, another class of related heterocyclic compounds, it was found that the presence of at least one hydroxyl group on a phenyl ring at position 2 was necessary for antioxidant activity. nih.gov An additional ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent was shown to further increase antioxidant activity. nih.gov
The following table summarizes the antioxidant properties of selected benzothiazole-related analogues.
Table 2: Antioxidant Properties of Benzothiazole Analogues
| Compound/Analogue | Assay Method | Activity Measurement | Key Findings |
|---|---|---|---|
| 2-Mercaptobenzimidazole (2-MBI) Analogue 4 | Tyrosinase monophenolase inhibition | IC₅₀ value sub-micromolar | Was 280-fold more potent than kojic acid. mdpi.com |
| 2-Mercaptobenzimidazole (2-MBI) Analogue 6 | Tyrosinase diphenolase inhibition | IC₅₀ value sub-micromolar | Was 970-fold more potent than kojic acid. mdpi.com |
| 2-MBI Analogues | ABTS, DPPH, ROS scavenging | Potent antioxidant effects | The 2-mercapto group was critical for activity. mdpi.com |
| Quinazolinone derivative 21e | TEACCUPRAC | TEAC value: 3.46 | Exhibited the highest antioxidant capacity in this assay among the tested compounds. nih.gov |
| Quinazolinone derivative 25b | ABTS assay | Most potent compound in the series | Possesses an ethylene linker between the quinazolinone and an ortho-methoxyphenol moiety. nih.gov |
| Thiol and aminothiol benzothiazole derivatives | General antioxidant assays | Not specified | Showed interesting antioxidant properties. nih.gov |
Other Pharmacological Activities
Beyond anticancer, CNS, and antioxidant activities, benzothiazole analogues have been explored for other therapeutic applications. One notable area is in the development of antimalarial drugs. The rise of drug-resistant strains of Plasmodium falciparum necessitates the search for new and effective chemical agents. researchgate.net
In one study, a series of 2-substituted 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acids were synthesized and tested for their antimalarial activity. researchgate.net The in vitro evaluation was performed on both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum. researchgate.net
Out of 39 derivatives tested, two compounds, designated A12 and C7 , demonstrated specific and potent antimalarial properties. researchgate.net These compounds were found to be active against all stages of the parasite's life cycle. Further investigation revealed that one compound was particularly effective against mature schizonts, while the other was more active on the younger schizont forms. researchgate.net Both of these promising drug candidates were also shown to act on the mitochondrial membrane potential of the parasite. researchgate.net In vivo assays in P. berghei-infected mice confirmed the efficacy of these compounds, showing a sustained decrease in parasitemia. researchgate.net These findings position 2-substituted benzothiazoles as a promising scaffold for the development of new antimalarial agents. researchgate.net
Computational Chemistry and Mechanistic Studies
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. plos.org These methods have been applied to various benzothiazole (B30560) derivatives to understand their potential as therapeutic agents. MD simulations, in particular, offer a detailed view of the dynamic movements of atoms and molecules over time, helping to assess the stability of predicted interactions. plos.org
Prediction of Binding Affinities and Interactions with Target Proteins
Computational studies have successfully predicted the binding affinities of 2-propylbenzo[d]thiazole analogues with specific protein targets. A significant body of research has focused on their potential as ligands for the Dopamine (B1211576) D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric conditions. researchgate.netsemanticscholar.org
Structure-activity relationship (SAR) studies on a series of benzothiazole analogues have identified compounds with high binding affinity for the D4R. semanticscholar.org For instance, derivatives where the this compound core is connected via a linker to a piperazine (B1678402) moiety have shown potent and selective binding. The binding affinities for these compounds are often determined through radioligand competition assays and are expressed as the inhibition constant (Kᵢ). Lower Kᵢ values indicate higher binding affinity.
| Compound Name | Target Protein | Binding Affinity (Kᵢ, nM) | Selectivity | Reference |
|---|---|---|---|---|
| 2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]thiazole | Dopamine D4 Receptor (D4R) | 1.1 | High selectivity over D2R and D3R | semanticscholar.org |
| 2-(3-(4-(Pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole | Dopamine D4 Receptor (D4R) | 6.9 | High selectivity over D2R and D3R | semanticscholar.org |
| 2-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole | Dopamine D4 Receptor (D4R) | 2.5 | High selectivity over D2R and D3R | acs.org |
These studies highlight that modifications to the linker length and the terminal aromatic group can significantly influence binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes like D2R and D3R. semanticscholar.orgacs.org
Elucidation of Putative Binding Patterns and Conformational Stability
Molecular modeling helps to elucidate the binding patterns of these ligands within the receptor's active site. For the D4R-selective benzothiazole series, the propyl linker plays a crucial role in positioning the terminal piperazine moiety for optimal interaction with the receptor.
The conformational flexibility of the propyl chain allows the ligand to adopt a shape that is complementary to the binding pocket. vulcanchem.com MD simulations can further confirm the stability of these binding poses over time. Studies on thiazole (B1198619) derivatives targeting other proteins have used MD simulations over nanosecond timescales to confirm the stable binding and interaction of the ligand with key active site residues, validating the docking results. researchgate.netnih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations provides quantitative measures of the conformational stability of the ligand-protein complex. nih.gov
Ligand-Receptor Interaction Analysis
A detailed analysis of the interactions between the ligand and the receptor is essential for understanding the basis of molecular recognition. Computational models can identify specific amino acid residues that form key contacts with the ligand. For benzothiazole derivatives targeting the D4R, interactions are typically characterized by a combination of hydrogen bonds and hydrophobic contacts. semanticscholar.org
The nitrogen atoms within the benzothiazole and piperazine rings often act as hydrogen bond acceptors, while the aromatic rings engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding site. researchgate.net The development of computational tools to analyze single-cell RNA sequencing data has further enhanced the ability to map and quantify ligand-receptor interactions within a complex biological microenvironment. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of molecules. nih.gov These methods are used to calculate optimized molecular geometries, electronic energies, and various molecular properties that govern a molecule's reactivity and interactions.
Density Functional Theory (DFT) Studies of this compound and Analogues
DFT studies have been extensively performed on thiazole and benzothiazole derivatives to understand their structural and electronic properties. researchgate.netnih.gov Such calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. physchemres.org For example, a DFT study on 2-(2-hydroxyphenyl)benzothiazole, an analogue of the title compound, calculated the HOMO-LUMO energy gap and analyzed the molecular geometry, providing insights that are broadly applicable to the benzothiazole scaffold. nih.gov
| Compound/Analog | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Reference |
|---|---|---|---|---|---|
| 2-(2-hydroxyphenyl)benzothiazole (Conformer I) | B3LYP/6-311++G(**) | -6.01 | -1.66 | 4.35 | nih.gov |
| 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ) | DFT | -6.241 | -1.229 | 5.012 | physchemres.org |
Note: Data for quinazolinone derivative is included to illustrate typical values from DFT calculations on related heterocyclic systems.
These theoretical calculations help rationalize the observed chemical behavior and guide the synthesis of new analogues with desired electronic properties. physchemres.org
Conformational Analysis
Conformational analysis using DFT is crucial for understanding the three-dimensional shapes that a molecule can adopt. mdpi.comrsc.org For this compound, the flexibility of the propyl side chain allows for multiple possible conformations (rotamers). DFT calculations can determine the relative energies of these different conformers, identifying the most stable, low-energy structures. sid.ir
A study involving the synthesis of 4-bromo-6-methoxy-2-propylbenzo[d]thiazole included an analysis of all possible stable conformations around the ether axes, demonstrating the importance of conformational states in defining molecular properties. escholarship.org The most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions. Understanding the preferred conformation is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional arrangement that fits into a protein's binding site. nih.gov
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its reactivity and interactions. The benzothiazole scaffold, a fusion of benzene (B151609) and thiazole rings, is planar and characterized by significant pi-electron delocalization, which imparts a degree of aromaticity. sciensage.info This aromaticity is evidenced by the chemical shifts of ring protons in NMR spectroscopy. sciensage.info
Theoretical calculations on the parent thiazole ring indicate that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases. sciensage.info In this compound, the C2 position is substituted with a propyl group. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key predictors of chemical reactivity and are often used as descriptors in quantitative structure-activity relationship (QSAR) models to predict toxicological endpoints like skin irritation. nih.gov While specific DFT calculations for this compound are not detailed in the surveyed literature, studies on similarly substituted benzothiazoles confirm that electronic transitions are typically of a π→π* and n→π* nature. nih.gov
In Silico ADME and Toxicity Predictions
In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities, helping to identify candidates with favorable properties early in the drug discovery process. acs.orgcore.ac.uk
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential oral bioavailability of a compound. researchgate.netnih.gov The rule states that an orally active drug is likely to have no more than one violation of the following criteria: a molecular weight (MW) of less than 500 Daltons, a logarithm of the octanol-water partition coefficient (LogP) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov
For this compound, the relevant physicochemical properties are calculated and assessed against Lipinski's criteria. The compound fully complies with the Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.
| Parameter | Value for this compound | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 177.27 | < 500 | Yes |
| LogP (Consensus) | 3.35 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |
| Number of Violations | 0 | ≤ 1 | Yes |
Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. It is often assessed in vitro using liver microsomes, which contain key drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. In these assays, the depletion of the parent compound is monitored over time to determine metrics such as the in vitro half-life (t1/2) and intrinsic clearance (CLint). While general studies indicate that benzothiazole derivatives can exhibit good metabolic stability, specific experimental or predicted data for the metabolic stability of this compound in liver microsomes were not found in the surveyed literature.
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) and a key consideration for avoiding off-target CNS effects for peripherally acting drugs. BBB penetration is influenced by several factors, including lipophilicity, molecular size, and the number of hydrogen bonds. The topological polar surface area (TPSA) is a particularly important descriptor, with lower values generally favoring BBB penetration. The calculated TPSA for this compound is 28.57 Ų. This value, combined with its favorable LogP and molecular weight, suggests a likelihood of penetrating the blood-brain barrier. However, specific in silico or experimental BBB permeability data for this compound have not been reported in the reviewed sources.
Predicting potential toxicity is a key application of computational models. Hepatotoxicity (liver toxicity) and skin irritation are significant concerns in drug development. acs.org Quantitative structure-activity relationship (QSAR) models are frequently used to predict these endpoints. For skin irritation, models often incorporate descriptors related to a compound's ability to interact with and penetrate cellular membranes, as well as its chemical reactivity as indicated by HOMO/LUMO energies. nih.gov While these predictive methods are well-established, specific in silico predictions for the hepatotoxicity or skin irritation potential of this compound are not available in the cited literature.
Mechanistic Investigations of Biological Action
While the benzothiazole scaffold is a component of numerous pharmacologically active molecules, specific mechanistic studies elucidating the biological action of this compound have not been reported. However, research on related derivatives provides context for the potential activities of this chemical class. For instance, certain piperazine-linked benzothiazoles have been investigated as antagonists for the dopamine D4 receptor (D4R) and as inhibitors of the serotonin (B10506) transporter (SERT). Other analogues, specifically benzothiazole-hydrazones, have shown inhibitory activity against H+/K+ ATPase. Structure-activity relationship (SAR) studies on these hydrazones indicated that electron-withdrawing groups on the phenyl ring favored anti-inflammatory activity, while electron-donating groups were preferable for H+/K+ ATPase inhibition. These findings highlight the diverse biological targets available to the benzothiazole scaffold, which can be modulated by substitutions at various positions.
Enzyme Inhibition Pathways (e.g., COX-1, COX-2, IDO, DNA gyrase, DprE1, Pantothenate synthetase)
The benzothiazole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, appearing in numerous compounds designed to inhibit a variety of enzymatic targets. Computational and mechanistic studies have elucidated the pathways through which these molecules exert their inhibitory effects.
Cyclooxygenase (COX-1 and COX-2) Inhibition
The benzothiazole moiety is a significant feature in the development of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. nih.govnih.gov While many nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, selective COX-2 inhibition is a targeted approach to reduce inflammation with potentially fewer gastrointestinal side effects. researchgate.net Studies on a series of benzo[d]thiazole analogs revealed that while they were generally weak inhibitors of the COX-1 isozyme, several compounds demonstrated moderate to potent inhibitory effects against COX-2. nih.gov This selectivity is a key finding, proving the importance of the benzo[d]thiazole structure for developing more potent and selective COX-2 inhibitors. nih.gov For instance, certain analogs achieved IC₅₀ values against COX-2 in the sub-micromolar range with significant selectivity over COX-1. nih.govnih.gov The binding is thought to occur within the enzyme's active site, where the structural features of the benzothiazole derivatives allow for specific interactions with the COX-2 pocket that are less favorable in the slightly different topology of the COX-1 active site. dergipark.org.trmdpi.com
Inhibitory Activity of Benzo[d]thiazole Analogs against COX-1 and COX-2
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
|---|---|---|---|
| Analog 2c | >10 | 0.54 | >18.5 |
| Analog 2d | >10 | 0.61 | >16.4 |
| Analog 2g | >10 | 0.77 | >13.0 |
| Analog 3d | >10 | 0.28 | >35.7 |
| Analog 3f | >10 | 0.42 | >23.8 |
| Analog 3g | >10 | 0.38 | >26.3 |
Indoleamine 2,3-dioxygenase (IDO) Inhibition
Direct inhibition of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan catabolism and a key target in cancer immunotherapy, by this compound derivatives is not extensively documented in current literature. mdpi.comlabcorp.com IDO1 inhibitors prevent the conversion of tryptophan to kynurenine, a mechanism that helps tumors evade the immune system. nih.govwikipedia.org However, an indirect pathway for modulation exists, as studies have shown that COX-2 inhibitors can down-regulate IDO expression. wikipedia.org This suggests that benzothiazole derivatives with significant COX-2 inhibitory activity could potentially exert an indirect effect on the IDO pathway.
DNA Gyrase Inhibition
The benzothiazole scaffold is a cornerstone for a class of potent inhibitors of bacterial DNA gyrase, an essential enzyme that controls DNA topology during replication. nih.govhelsinki.fi These inhibitors primarily target the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function and leading to bacterial cell death. nih.govbrc.hu Molecular docking studies of 2-arylbenzothiazole derivatives have shown that they fit within the ATP-binding site of E. coli GyrB, forming critical interactions with key amino acids such as Asp73 and Gly77. nih.gov Structure-based optimization has led to the development of 4,5,6,7-tetrahydrobenzo[d]thiazole analogs with IC₅₀ values in the nanomolar range against E. coli and S. aureus DNA gyrase. nih.govbrc.hu
Inhibitory Activity of Benzothiazole Derivatives against E. coli DNA Gyrase
| Compound | E. coli Gyrase IC₅₀ (μM) |
|---|---|
| Analog 5 | <10 |
| Analog 6c | 4.85 |
| Analog 6i | <10 |
| Analog 6j | <10 |
| Analog 7b | <10 |
| Ciprofloxacin (Control) | 1.14 |
DprE1 Inhibition
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme in Mycobacterium tuberculosis required for the biosynthesis of the cell wall component arabinan. nih.govmdpi.com Inhibition of DprE1 blocks the formation of decaprenylphosphoryl-β-D-arabinofuranose (DPA), a critical precursor, leading to cell lysis. nih.govmdpi.com While much of the research has focused on benzothiazinones (BTZs), which are structurally analogous to benzothiazoles, the mechanism provides a clear model for inhibition. plos.org Potent BTZ inhibitors act by forming an irreversible covalent bond with a key cysteine residue (Cys387) in the DprE1 active site. plos.orgnwafu.edu.cn This covalent modification inactivates the enzyme, making DprE1 a significant target for the development of new anti-tuberculosis drugs based on related scaffolds. mdpi.complos.org
Pantothenate Synthetase Inhibition
The pantothenate pathway is another attractive target for developing novel antitubercular drugs, as it is essential for the survival of M. tuberculosis. nih.gov Pantothenate synthetase catalyzes the final step in the biosynthesis of pantothenate. nih.gov Research into inhibitors has led to the design of fused thiazole systems, such as benzo[d]imidazo[2,1-b]thiazole derivatives, which have shown potent activity against M. tuberculosis pantothenate synthetase (MTB PS). nih.gov One of the most effective compounds from a synthesized series, 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc), emerged as a potent inhibitor of MTB PS with an IC₅₀ of 0.53 μM. nih.gov The inhibitory mechanism is based on mimicking the structure of the pantoyl adenylate intermediate in the enzyme's catalytic mechanism. nih.govrsc.org
Receptor Modulation and Signaling Pathways
Derivatives of this compound have been investigated as modulators of key signaling pathways, particularly those involving G protein-coupled receptors (GPCRs).
Dopamine Receptor Modulation
A significant body of research has focused on this compound analogs as ligands for dopamine D₂-like receptors (D₂, D₃, and D₄). nih.govacs.org These receptors are GPCRs that regulate crucial physiological functions and are important targets in neuroscience. acs.orgnih.gov Upon activation by dopamine, D₂-like receptors couple to inhibitory G-proteins (Gαᵢ/ₒ), which downregulate the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov
Studies have shown that attaching a piperazine or piperidine (B6355638) moiety to the propyl chain of the this compound scaffold produces compounds with high affinity for D₂-like receptors, often with remarkable selectivity for the D₄ subtype over D₂ and D₃. nih.govacs.orgchemrxiv.org The three-carbon propyl linker is considered optimal for this activity. acs.org Functional assays measuring cAMP production have confirmed that these compounds can act as antagonists at D₂ and D₄ receptors, inhibiting the signal produced by dopamine. acs.org Some derivatives have also been identified as biased ligands, capable of selectively activating certain downstream pathways (e.g., G-protein activation) while blocking others (e.g., β-arrestin recruitment). nih.gov
Binding Affinities (Kᵢ, nM) of this compound Analogs at Human Dopamine D₂-Like Receptors
| Compound | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | D₄R Kᵢ (nM) | D₄R Selectivity (vs D₂R) |
|---|---|---|---|---|
| Analog 16a | 158 | 114 | 1.8 | 88-fold |
| Analog 16b | 116 | 104 | 2.0 | 58-fold |
| Analog 16c | 186 | 119 | 1.5 | 124-fold |
| Analog 16d | 101 | 48 | 0.8 | 126-fold |
Other Signaling Pathways
The versatility of the benzothiazole scaffold allows its derivatives to modulate other critical cellular pathways. For example, 2-acetamido-benzothiazole derivatives have been designed as inhibitors of the BRAFV600E kinase. eie.gr This oncogenic kinase causes abnormal activation of the RAS-RAF-MEK-ERK MAPK signaling pathway, a central cascade that regulates cell proliferation and survival. eie.gr One such derivative, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22), showed significant inhibition of BRAFV600E kinase activity with an IC₅₀ of 7.9 μM and notable selectivity over wild-type BRAF. eie.gr This highlights the potential for benzothiazole-based compounds to function as targeted agents in oncology by disrupting aberrant kinase signaling.
Analytical Method Development for 2 Propylbenzo D Thiazole
Chromatographic Techniques
Chromatographic methods are essential for the separation of 2-Propylbenzo[d]thiazole from impurities, starting materials, and other components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. The development of a reliable HPLC method is a systematic process aimed at achieving a desired separation. americanpharmaceuticalreview.com This process is critical in pharmaceutical development for tracking impurities and in quality control. ekb.eg
A typical method development strategy begins with a screening of mobile phase pH and different column chemistries to find the optimal conditions for peak shape and resolution. americanpharmaceuticalreview.com Reversed-phase chromatography is commonly employed for compounds of this nature. americanpharmaceuticalreview.com The method is then validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ekb.egnih.gov Validation encompasses testing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. ekb.egnih.gov
Table 1: Typical Parameters for HPLC Method Development and Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Column | The stationary phase where separation occurs. A C18 column is a common starting point. americanpharmaceuticalreview.com | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg |
| Mobile Phase | A solvent system used to carry the sample through the column. A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is common. americanpharmaceuticalreview.comekb.eg | Gradient mixture of Solvent A (buffer) and Solvent B (organic) |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.4 - 1.0 mL/min americanpharmaceuticalreview.com |
| Column Temperature | Controlled temperature to ensure reproducibility. | 30 - 50 °C americanpharmaceuticalreview.com |
| Detection | UV detection is common for chromophoric compounds like benzothiazoles. Wavelength is selected for maximum absorbance. | PDA Detector, confirmation with LC-MS is recommended americanpharmaceuticalreview.com |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 nih.gov |
| Accuracy | The closeness of test results to the true value. | 80% - 120% recovery ekb.eg |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) ≤ 2% nih.gov |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution between any two peaks > 2.0 ekb.eg |
Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. rsc.org The method involves injecting the sample into a gas chromatograph, where it is vaporized and separated as it travels through a capillary column. beilstein-journals.org The choice of column is critical; a non-polar or medium-polarity column is often used for this type of analysis. beilstein-journals.org Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. beilstein-journals.org For structural confirmation, a mass spectrometer can be coupled to the GC system (GC-MS). beilstein-journals.org
Table 2: Typical Gas Chromatography (GC) System Parameters
| Parameter | Description | Example Condition |
|---|---|---|
| Instrument | Gas Chromatograph | Agilent 6890N beilstein-journals.org |
| Column | The stationary phase for separation. | HP-5 (a common, non-polar column) beilstein-journals.org |
| Carrier Gas | Inert gas to move the sample through the column. | Helium or Nitrogen |
| Inlet Temperature | Temperature at which the sample is vaporized. | 250 °C (typical) |
| Oven Program | A temperature gradient to elute compounds. | Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) |
| Detector | Device to detect eluting compounds. | Flame Ionization Detector (FID) beilstein-journals.org |
| Detector Temperature | Temperature of the detector. | 300 °C (typical) |
Spectroscopic Techniques for Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons on the benzo ring and the aliphatic protons of the propyl group. rsc.orgrsc.org The aromatic region typically displays signals between 7.3 and 8.0 ppm, while the propyl group protons appear further upfield. rsc.orgrsc.org
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
|---|---|---|---|---|
| 7.97 | d | 8.0 | Aromatic H | rsc.org |
| 7.83 | d | 8.0 | Aromatic H | rsc.org |
| 7.46 – 7.42 | m | Aromatic H | rsc.org | |
| 7.35 – 7.31 | m | Aromatic H | rsc.org | |
| 3.09 | t | 7.6 | -CH₂- (alpha to thiazole) | rsc.org |
| 1.96 – 1.86 | m | -CH₂- (beta) | rsc.org | |
| 1.06 | t | 7.2 | -CH₃ | rsc.org |
Solvent: CDCl₃, Frequency: 400 MHz. Note: A similar dataset reports shifts of 7.99 (s), 7.85 (s), 7.45 (t), 7.34 (t), 3.08 (s), 1.98-1.86 (m), and 1.06 (t). rsc.org
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum shows signals corresponding to the carbons of the benzothiazole (B30560) ring system and the propyl side chain. rsc.org
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 125.81 | Aromatic CH |
| 124.64 | Aromatic CH |
| 122.53 | Aromatic CH |
| 121.51 | Aromatic CH |
| 36.31 | -CH₂- (alpha to thiazole) |
| 23.04 | -CH₂- (beta) |
| 13.73 | -CH₃ |
Solvent: CDCl₃, Frequency: 101 MHz. rsc.org Note: This reported data appears incomplete and is missing signals for the quaternary carbons of the benzothiazole ring.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. rsc.org High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) detector can provide a highly accurate mass measurement, confirming the molecular formula. rsc.org The fragmentation of related dihydrothiazole derivatives under electron impact involves cleavage of the dihydrothiazole ring and elimination of substituents. pleiades.online
Table 5: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Technique | Calculated m/z | Found m/z |
|---|---|---|---|
| [M+H]⁺ | ESI-TOF | 178.0690 (for C₁₀H₁₂NS⁺) | 178.0690 |
Reference: rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=N bond of the thiazole (B1198619) ring, the aromatic ring stretching vibrations, and the aliphatic C-H bonds of the propyl group. While a specific spectrum for this compound is not detailed in the provided context, characteristic absorptions for the benzothiazole moiety can be inferred from related compounds. researchgate.netresearchgate.net
Table 6: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2960-2850 | C-H Stretch | Aliphatic C-H (propyl) |
| ~1600-1580 | C=N Stretch | Thiazole ring |
| ~1500-1400 | C=C Stretch | Aromatic ring |
| ~1382-1266 | C-N Stretch | Thiazole ring researchgate.net |
Other Analytical Considerations
Beyond the primary chromatographic and spectroscopic methods for quantification, a comprehensive analytical strategy for this compound must include rigorous purity assessment and stability studies. These evaluations are critical for ensuring the quality, consistency, and safety of the compound for its intended research or industrial applications.
The purity of a chemical compound is a critical quality attribute. Impurity profiling, the identification, characterization, and quantification of these extraneous substances, is essential. biomedres.us Impurities in this compound can originate from various sources, including the manufacturing process (e.g., starting materials, by-products, intermediates), or degradation during storage. conicet.gov.ar
A systematic approach to impurity profiling combines various analytical techniques. researchgate.net High-performance liquid chromatography (HPLC), often coupled with diode-array detection (DAD) or mass spectrometry (MS), is a cornerstone for separating and detecting impurities. researchgate.netgoogle.com For instance, the purity of novel substituted benzothiazole derivatives is frequently assessed by HPLC to ensure it exceeds 95%. acs.org Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile impurities. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities without requiring an isolated standard. conicet.gov.ar
Potential impurities in this compound would be closely related to its synthetic route. For example, if synthesized from an o-substituted aminobenzene and an aldehyde, residual starting materials or by-products from side reactions would be primary targets for monitoring. rsc.org Similarly, residual solvents from purification steps, such as toluene, have been identified as impurities in related benzothiazole compounds. escholarship.org
Table 1: Potential Process-Related Impurities in this compound and Analytical Methods for Detection
| Potential Impurity Type | Specific Example/Source | Primary Analytical Method(s) |
| Starting Materials | Residual 2-aminobenzenethiol | HPLC-UV, LC-MS |
| By-products | Isomeric benzothiazole structures | HPLC, GC-MS, NMR |
| Reagents | Unreacted coupling agents or catalysts | LC-MS, ICP-MS (for metals) |
| Residual Solvents | Toluene, Acetonitrile, Chloroform | Headspace GC-MS |
This table is illustrative and based on general synthetic principles for benzothiazoles.
Stability studies are performed to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for determining appropriate storage conditions and shelf-life. Commercial suppliers of this compound recommend storage at 2-8°C in a dry, sealed container, indicating potential sensitivity to heat and moisture. bldpharm.com
Forced degradation, or stress testing, is a key component of stability studies. conicet.gov.ar This involves subjecting the compound to harsh conditions that are expected to accelerate its decomposition. The goal is to identify potential degradation products and establish the degradation pathways. This information is vital for developing stability-indicating analytical methods—methods that can separate and quantify the intact compound from its degradation products.
Forced degradation studies on related heterocyclic compounds, such as thiazolo[5,4-d]thiazoles, have shown that degradation can occur at elevated temperatures, leading to the formation of multiple impurities. mdpi.com A similar approach for this compound would provide insight into its intrinsic stability.
Table 2: Typical Stress Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Protocol | Potential Degradation Products | Analytical Technique |
| Acid Hydrolysis | 0.1 M HCl, heated | Hydrolysis of the thiazole ring | RP-HPLC, LC-MS |
| Base Hydrolysis | 0.1 M NaOH, heated | Ring opening or other base-catalyzed reactions | RP-HPLC, LC-MS |
| Oxidation | 3% H₂O₂, ambient/heated | N-oxides, S-oxides | RP-HPLC, LC-MS |
| Thermal Degradation | Dry heat (e.g., 80°C) | Products of thermal decomposition | RP-HPLC, GC-MS, LC-MS |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | Photolytic degradation products | RP-HPLC with DAD |
The potential degradation products listed are hypothetical and would need to be confirmed experimentally.
By systematically evaluating purity and stability, a comprehensive analytical profile for this compound can be established, ensuring its quality and reliability for scientific use.
Applications in Materials Science Excluding Chemical/physical Properties
Role in Organic Semiconductors
The benzothiazole (B30560) moiety is recognized as a valuable building block in the development of organic semiconductors due to its electron-accepting nature. This property is crucial for creating materials with tailored electronic characteristics for use in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).
While specific studies detailing the integration of 2-Propylbenzo[d]thiazole into organic semiconductors are not extensively documented in publicly available research, the broader class of benzothiazole-containing polymers has shown significant promise. For instance, research into wide bandgap (WBG) polymer donors for OSCs has utilized a bicyclic difluoro-benzo[d]thiazole (BTz) as an acceptor block within the polymer backbone. nih.gov This architectural design has led to the development of highly efficient organic solar cells. nih.gov The inclusion of the benzothiazole unit contributes to lowering the energy levels of the polymer, a key factor in improving the power conversion efficiency of the resulting solar cell. nih.gov
The general applicability of benzothiazole derivatives in this field suggests that this compound could serve as a monomer or a precursor for synthesizing more complex organic semiconductors. The propyl group would be expected to enhance the solubility of the resulting materials in organic solvents, facilitating their processing and deposition into thin films, a critical step in the fabrication of electronic devices.
Exploration in New Material Development
The exploration of this compound in the development of new materials extends beyond organic semiconductors. The benzothiazole core is a versatile scaffold that can be chemically modified to create a variety of functional materials. The synthesis of this compound itself has been described in the literature, indicating its availability as a building block for more complex molecular architectures. evitachem.com
For example, other benzothiazole derivatives are being investigated for their potential in creating novel materials with specific electronic or optical properties. rsc.org The inherent properties of the benzothiazole ring system, combined with the modifying effects of substituents like the propyl group, make it a target for materials discovery. While comprehensive studies on materials specifically incorporating this compound are limited, the foundation laid by research on related compounds provides a strong rationale for its continued investigation. The commercial availability of this compound, often categorized under "Material Science" by chemical suppliers, further suggests its potential utility in this research area. chim.it
Conclusion and Future Perspectives in 2 Propylbenzo D Thiazole Research
Summary of Key Research Findings and Advancements
Research into 2-propylbenzo[d]thiazole has led to significant advancements in understanding its synthesis and potential applications. A notable and environmentally friendly advancement is the development of a green and efficient method for synthesizing benzothiazoles, including this compound, using inexpensive and recyclable CuFe2O4 nanoparticles as a catalyst with dioxygen as the oxidant. rsc.org This method addresses some of the challenges associated with traditional synthetic routes, such as the use of harsh reagents and the difficulty in separating and recycling catalysts. rsc.org
Derivatives of the benzothiazole (B30560) scaffold, the core structure of this compound, have demonstrated a wide array of biological activities. These include potential applications as anticancer, antimicrobial, anticonvulsant, antiviral, and anti-inflammatory agents. nih.govmdpi.commdpi.comjchemrev.comwisdomlib.org Specifically, certain benzothiazole derivatives have shown promise in targeting neurodegenerative diseases like Alzheimer's by acting on multiple pathological pathways. nih.gov The versatility of the benzothiazole ring allows for extensive functionalization, making it a valuable building block in the design of new therapeutic agents. semanticscholar.org
Challenges and Opportunities in the Field
Despite the progress, several challenges remain in the field of this compound research. A primary challenge lies in the synthesis of certain benzothiazole derivatives, where conventional methods can be inefficient or environmentally unfriendly. rsc.org There is a continuous need for the development of more sustainable and atom-economical synthetic procedures. mdpi.comsemanticscholar.org Another significant hurdle is the translation of promising in vitro results into effective in vivo therapies. Many compounds that show high activity in laboratory assays fail to demonstrate efficacy or exhibit unforeseen toxicity in biological systems.
However, these challenges also present significant opportunities. The demand for novel therapeutics for multifactorial diseases like cancer and neurodegenerative disorders provides a strong impetus for the continued exploration of this compound derivatives. nih.govnih.gov The ability to create multifunctional compounds that can interact with multiple biological targets is a key area of opportunity, potentially leading to more effective treatments with simplified therapeutic regimens. nih.gov Furthermore, the development of advanced analytical and computational tools offers new avenues for designing and screening novel benzothiazole-based compounds with improved efficacy and safety profiles.
Translational Research and Clinical Implications
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. nih.gov For this compound and its derivatives, the journey from the laboratory to the clinic is multifaceted and involves several stages, from preclinical studies in animal models to phased clinical trials in humans. nih.gov
The diverse biological activities of benzothiazoles suggest a broad range of potential clinical implications. jchemrev.comjchemrev.com For instance, the development of benzothiazole-based compounds as multi-target-directed ligands for Alzheimer's disease could lead to novel therapeutic strategies for this complex neurodegenerative disorder. nih.govnih.gov Similarly, the anticancer and antimicrobial properties of various benzothiazole derivatives highlight their potential for development into new drugs to combat cancer and infectious diseases. mdpi.comnih.govexplorationpub.comnih.govfrontiersin.org
The process of bringing a new drug to market is long and complex, requiring rigorous testing for safety and efficacy. While no specific clinical trials for this compound are currently prominent in the search results, the extensive research into the broader benzothiazole class of compounds indicates a strong foundation for future translational efforts. A critical aspect of this will be to address the current lack of comprehensive understanding of the term "translational research" among community stakeholders to foster better collaboration and participation in clinical studies. nih.gov
Emerging Trends in Benzothiazole Chemistry and their Relevance to this compound
The field of benzothiazole chemistry is continually evolving, with several emerging trends that are highly relevant to the future of this compound research. One significant trend is the focus on "green chemistry" principles in the synthesis of benzothiazole derivatives. mdpi.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and improve efficiency. rsc.orgmdpi.com Microwave-assisted synthesis is one such technique that has been shown to be efficient and environmentally friendly for producing benzothiazole compounds. mdpi.com
Another key trend is the design of hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties to create multifunctional agents. nih.govexplorationpub.com This approach aims to address the complexity of diseases by targeting multiple pathways simultaneously. For example, the synthesis of benzothiazole-phthalimide hybrids has shown promise in developing new anti-breast cancer and antimicrobial agents. nih.gov
Furthermore, there is a growing interest in the development of benzothiazole derivatives as diagnostic tools and probes for biological systems. jchemrev.com The unique photophysical properties of some benzothiazole compounds make them suitable for applications in imaging and sensing.
The exploration of novel biological targets for benzothiazole derivatives is also an active area of research. For instance, recent studies have investigated their potential as inhibitors of quorum sensing in bacteria, which could offer a new strategy to combat antibiotic resistance. nih.gov These emerging trends are poised to drive innovation in the field and expand the potential applications of this compound and its analogues.
Interactive Data Table: Research on Benzothiazole Derivatives
| Compound Class | Biological Activity | Key Findings |
| Benzothiazole Derivatives | Anti-Alzheimer's | Novel derivatives show promise as multi-target-directed ligands. nih.gov |
| Benzothiazole Derivatives | Anticancer | Exhibit significant inhibitory action against various cancer cell lines. nih.govnih.gov |
| Benzothiazole Derivatives | Antimicrobial | Showed activity against various bacterial and fungal strains. mdpi.comnih.govexplorationpub.com |
| 2-Styrylbenzothiazoles | Multifunctional Agents | Investigated for photoprotective, antioxidant, antiproliferative, and anti-inflammatory properties. nih.gov |
Q & A
Q. What are the common synthetic routes for 2-Propylbenzo[d]thiazole derivatives, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves multi-step reactions, such as condensation of aryl aldehydes with 2-aminothiazoles under microwave-assisted conditions using NaCl in water to accelerate reaction rates and improve yields . Optimization strategies include varying solvents (e.g., ethanol, DMF), catalysts (e.g., CuI for click chemistry), and temperature. For example, coupling benzoimidazole precursors with triazole-thiazole acetamide derivatives requires precise stoichiometric control to avoid side products . Post-synthesis purification via column chromatography and recrystallization ensures purity, validated by melting point analysis and spectroscopic data .
Q. How are spectroscopic techniques (NMR, IR) employed to verify the structure and purity of synthesized this compound compounds?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with characteristic thiazole ring signals appearing at δ 7.2–8.5 ppm for aromatic protons . Infrared (IR) spectroscopy confirms functional groups, such as C=N stretching (~1600 cm⁻¹) and C-S bonds (~680 cm⁻¹) . Elemental analysis (%C, %H, %N) further validates purity by comparing experimental and theoretical values . For advanced validation, High-Resolution Mass Spectrometry (HRMS) resolves molecular ion peaks with <5 ppm error .
Q. What are the foundational biological activities of thiazole-containing compounds, and how are preliminary antimicrobial assays designed?
Thiazoles exhibit broad antimicrobial activity by targeting fungal cell walls (e.g., Candida) and bacterial membranes. Basic assays include broth microdilution (MIC determination) and disk diffusion against Gram-positive/negative strains. For example, substituted 2-amino-4-thiazole derivatives are tested at concentrations ranging from 1–100 µg/mL, with positive controls (e.g., fluconazole) and solvent blanks . Structure-activity relationship (SAR) studies suggest electron-withdrawing substituents (e.g., -NO₂, -Br) enhance activity by increasing membrane permeability .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are used to predict the electronic properties and binding interactions of thiazole-containing compounds?
Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer. For example, thiazole peptides with planar crescent shapes exhibit delocalized π-electrons, enhancing G-quadruplex DNA binding affinity . Molecular docking (AutoDock Vina) models interactions with biological targets, such as α-glucosidase, where hydrophobic residues (e.g., Phe649) stabilize ligand binding . MD simulations (NAMD/GROMACS) further validate binding stability over 100-ns trajectories .
Q. How do structural modifications (e.g., substituents on the thiazole ring) influence the biological activity of this compound derivatives against microbial targets?
SAR studies reveal that para-substituted aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring improve antifungal activity by 3–5-fold compared to unsubstituted analogs . Electron-deficient substituents increase electrophilicity, enhancing interactions with microbial enzymes. Conversely, bulky groups (e.g., 4-methoxyphenyl) reduce activity due to steric hindrance. Quantitative SAR (QSAR) models using Hammett constants (σ) and logP values correlate substituent effects with bioactivity .
Q. What are the key challenges in elucidating the biosynthetic pathways of thiazole moieties in microbial systems, and how can isotopic labeling studies address these?
Thiazole biosynthesis in Bacillus subtilis involves cysteine, tyrosine, and 1-deoxy-D-xylulose as precursors, but intermediates like ADP-5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid remain poorly characterized . Isotopic labeling (¹³C-glucose, ³⁵S-cysteine) tracks carbon/sulfur incorporation via HPLC-MS, identifying rate-limiting steps (e.g., thiazole synthase activity) . Mutant strains (e.g., thiE knockouts) help map gene-enzyme relationships, though pathway redundancy in eukaryotes complicates analysis .
Q. How does incorporating thiazole units into polymer backbones affect the photovoltaic properties of organic solar cells?
Thiazole’s electron-withdrawing nature lowers the HOMO level of donor polymers (e.g., BDT-DTzBT), increasing open-circuit voltage (Voc) by ~0.2 V compared to thiophene analogs . DFT calculations show thiazole’s planar structure enhances π-π stacking, improving charge mobility (µh ≈ 10⁻³ cm²/V·s). Transient absorption spectroscopy reveals reduced recombination rates in thiazole-based devices, achieving power conversion efficiencies (PCE) up to 12.3% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
